1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a benzothiophene moiety at the 3-position of the pyrazol-5-amine core. Its structural uniqueness lies in the fused bicyclic benzothiophene group, which distinguishes it from other pyrazole-based amines. This article provides a detailed comparison with structurally related compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Properties
IUPAC Name |
2-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15-12(13)7-9(14-15)11-6-8-4-2-3-5-10(8)16-11/h6-7H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXGBFVONHZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(S2)CCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent Effects at the 3-Position of the Pyrazole Core
The 3-position substituent on the pyrazol-5-amine scaffold critically influences molecular interactions and functional outcomes. Key analogs and their substituents include:
Key Observations :
- Trifluoromethyl groups (e.g., in ) are known to increase electronegativity and bioavailability, a contrast to the benzothiophene’s bulkier structure .
Thrombin Inhibition
Physicochemical Properties
- Lipophilicity : Alkyl-substituted analogs (e.g., ) exhibit higher logP values than aromatic derivatives, impacting solubility and distribution .
- Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, whereas benzothiophene may undergo hepatic oxidation via cytochrome P450 enzymes .
- Crystallinity: X-ray diffraction of compound 5a () confirms monoclinic packing (space group P21/c), suggesting structural similarities in benzothiophene derivatives could favor crystalline phases .
Research Findings and Data
Comparative Bioactivity Data
Molecular Docking Insights
- SDH Protein Interaction : Compound 5g () docks similarly to penthiopyrad, with carbonyl groups forming hydrogen bonds. Benzothiophene’s sulfur atom may introduce additional van der Waals interactions .
- Thrombin Binding : Rigid bicyclic substituents (e.g., benzothiophene) may reduce conformational entropy loss upon binding, enhancing inhibitory potency compared to flexible analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
